3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one
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Overview
Description
3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating various biological pathways. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-(trifluoromethyl)benzoyl chloride
- 2,3,5,6-tetrafluoroterephthalonitrile
Uniqueness
What sets 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one apart from similar compounds is the presence of both the trifluoromethyl group and the pyrazolone core in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[4-(trifluoromethyl)benzoyl]-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(17(25)23(22-11)14-5-3-2-4-6-14)16(24)12-7-9-13(10-8-12)18(19,20)21/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMFDNIOMNCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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